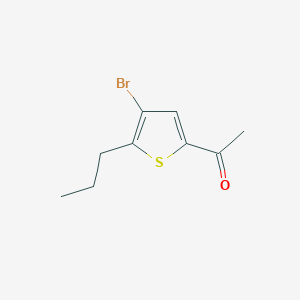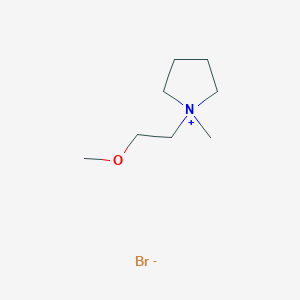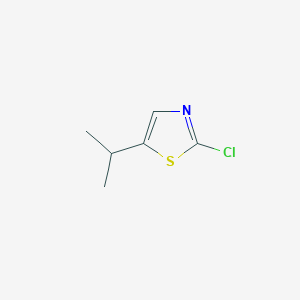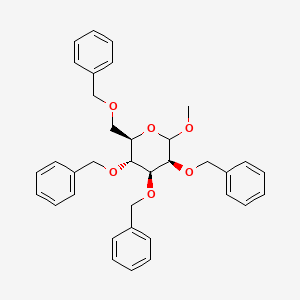
N-Trityl-homoserine
描述
N-Trityl-homoserine: is a derivative of the amino acid homoserine, where the amino group is protected by a trityl group. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity. The trityl group serves as a protective group, preventing unwanted reactions at the amino site during various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions:
Tritylation via Silylated Product: L-Homoserine is first silylated using dimethylchlorosilane or diphenylchlorosilane.
From N-Trityl-L-methionine: N-Trityl-L-methionine is treated with methyl iodide, followed by degradation of the resulting sulfonium salt with potassium hydroxide, yielding N-Trityl-homoserine in 75% yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of reagents and conditions would be optimized for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for subsequent functionalization of the amino group.
Oxidation and Reduction: The hydroxyl group in homoserine can undergo oxidation to form corresponding oxo derivatives or reduction to yield deoxy derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection of the trityl group.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Deprotected Homoserine: Upon removal of the trityl group.
Oxo and Deoxy Derivatives: Depending on the oxidation or reduction reactions performed.
科学研究应用
Chemistry:
Peptide Synthesis: N-Trityl-homoserine is used as a building block in the synthesis of peptides, where the trityl group protects the amino group during chain elongation.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Studies: Used in the study of enzyme mechanisms where homoserine derivatives are substrates or inhibitors.
Drug Development: As a precursor in the synthesis of potential therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of compounds used in agriculture.
作用机制
Protective Group Functionality: The trityl group in N-Trityl-homoserine protects the amino group from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective deprotection is required at specific stages.
Molecular Targets and Pathways: While this compound itself is primarily a synthetic intermediate, its derivatives can interact with various biological targets, including enzymes and receptors, depending on the functional groups introduced during synthesis.
相似化合物的比较
N-Trityl-serine: Similar in structure but derived from serine instead of homoserine.
N-Trityl-threonine: Derived from threonine, with an additional methyl group compared to homoserine.
Uniqueness: N-Trityl-homoserine is unique due to the presence of both a hydroxyl and an amino group on adjacent carbon atoms, making it a versatile intermediate in organic synthesis. Its stability and ease of deprotection under acidic conditions further enhance its utility in synthetic chemistry.
属性
IUPAC Name |
(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRZZJAOSCIS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)

![4-[Hydroxy(phenyl)methyl]phenol](/img/structure/B3286914.png)


![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)




![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-bromo-](/img/structure/B3286995.png)
